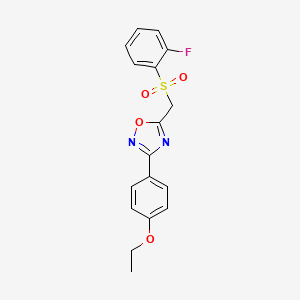![molecular formula C14H17N5OS B2965262 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide CAS No. 2097919-41-8](/img/structure/B2965262.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the overall yield .Molecular Structure Analysis
Techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, reactivity, and stability .Aplicaciones Científicas De Investigación
Antibacterial Activity
Quinazoline derivatives, including those with thiazole components, have been synthesized and characterized for their antibacterial activities. These compounds were screened against different Gram-positive and Gram-negative bacterial strains, showing that certain quinazoline derivatives containing thiazole rings exhibit good antibacterial activity. This suggests their potential use in developing new antibacterial agents (Selvakumar & Elango, 2017).
Antitumor Activity
Research into the structure-antitumor activity relationships within the class of N-[2-(dimethylamino)ethyl] linear tricyclic carboxamides, including quinazoline derivatives, has identified specific chromophore requirements for in vivo antitumor activity. These findings are crucial for understanding the pharmacophore of this class of compounds and identifying new antitumor agents with enhanced potency and selectivity (Palmer et al., 1988).
Synthesis and Characterization
The synthesis of thiazole compounds under various reaction conditions highlights the importance of the reaction medium in organic synthesis and pharmaceutical research. This work not only explores the best conditions for synthesizing thiazole rings but also contributes to the understanding of reaction dynamics in the presence of different reagents, catalysts, and solvents. Such research is foundational for the development of novel compounds with potential scientific and therapeutic applications (Berber, 2022).
Antimycobacterial Activity
The design, synthesis, and evaluation of novel quinoline derivatives for antitubercular activity against Mycobacterium tuberculosis demonstrate the potential of such compounds in addressing tuberculosis. This research underscores the importance of novel quinoline derivatives in developing new antimycobacterial agents, highlighting their therapeutic potential against one of the world's deadliest infectious diseases (Marvadi et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies not only contribute to understanding the mechanisms of corrosion inhibition but also highlight the potential industrial applications of these compounds in protecting metal surfaces from corrosion, thereby extending their life and usability (Hu et al., 2016).
Mecanismo De Acción
Result of Action
The interaction of DACA with DNA and its disruption of topoisomerase activity results in DNA damage, which can lead to cell death. This makes DACA potentially useful in the treatment of cancers, as it can lead to the death of rapidly dividing cancer cells .
Action Environment
The efficacy and stability of DACA can be influenced by various environmental factors. For example, the presence of certain proteins in the plasma can affect the bioavailability of DACA .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-19(2)14-15-6-9-5-10(3-4-11(9)18-14)17-13(20)12-7-21-8-16-12/h6-8,10H,3-5H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFKIYNWDBRKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)


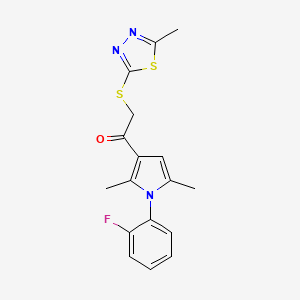
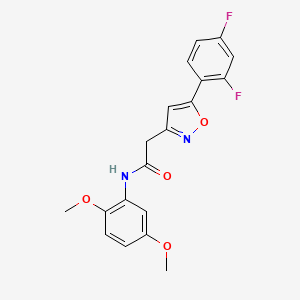
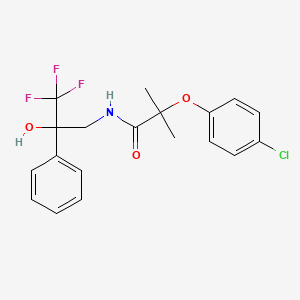

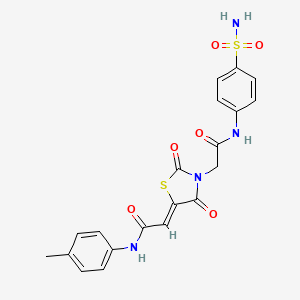
![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2965189.png)
![N-(2-methoxyethyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2965192.png)
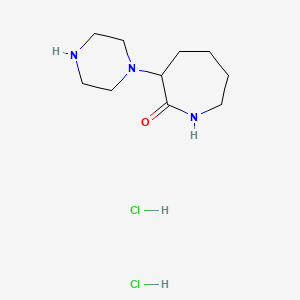
![5-Bromo-N-[3-(2-phenylimidazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B2965196.png)
